Violuric acid monohydrate
Overview
Description
Violuric acid monohydrate is an organic compound with the formula HON=C(CONH)2CO . It crystallizes as a white or off-white monohydrate . The compound has attracted attention because its salts are deeply colored .
Synthesis Analysis
Violuric acid was prepared by Adolf Baeyer by the reaction of barbituric acid with nitrous acid . It can also be produced by the condensation of alloxan with hydroxylamine , typical for forming the oxime of other carbonyl compounds .Molecular Structure Analysis
The violuric acid molecule is entirely planar . Every atom in the structure lies on a crystallographic mirror plane . Violuric acid and water molecules form hydrogen-bonded sheets .Chemical Reactions Analysis
Violuric acid readily deprotonates to give salts of the anion [ON=C(CONH)2CO]−, which are often deeply colored . It reacts with metals to form brightly colored violurate salts .Physical And Chemical Properties Analysis
Violuric acid monohydrate has a molar mass of 175.10 g/mol . It appears as an off-white yellow or yellow cream solid . It is odorless and soluble in water (0.704 g/100 mL at 20 °C) and alcohols . It has a melting point of 247 °C (477 °F; 520 K) and decomposes at its boiling point .Scientific Research Applications
Analytical Chemistry
- Summary of Application : Violuric acid and many of its derivatives, such as thiovioluric acid, 1,3-dimethylvioluric acid, and diphenylthiovioluric acid, have historically been used as analytical reagents for spectrophotometric determination and titration of various metals and metal-ions .
- Results or Outcomes : The results of these analyses can provide valuable information about the composition of a sample, including the presence and concentration of specific metals or ions. This can be useful in a variety of contexts, from environmental monitoring to quality control in manufacturing processes .
Crystallography
- Summary of Application : Violuric acid monohydrate has been used in the field of crystallography for structural determination studies . The compound’s structure has been redetermined at 150 K, confirming that the space group is non-centrosymmetric Cmc21 .
- Methods of Application : The structure of violuric acid monohydrate was determined using single-crystal X-ray study at 150 K . The violuric acid molecule is entirely planar, and every atom in the structure lies on a crystallographic mirror plane .
- Results or Outcomes : The redetermination shows that an ordered model is correct, and the low-temperature data collection leads to normal displacement parameters . The precision of the structure is significantly improved in this new study .
Coordination Chemistry
- Summary of Application : Violuric acid is a 5-substituted derivative of barbituric acid, and the isonitroso substituent gives extra scope for metal coordination and hydrogen bonding .
- Methods of Application : Violuric acid can form complexes with various metals, providing a platform for studying the structural chemistry of s-block metal complexes .
- Results or Outcomes : The study of these complexes can provide valuable insights into the coordination chemistry of these metals .
Preparation of Colored Salts
- Summary of Application : Violuric acid is an organic compound that has attracted attention because its salts are deeply colored . It readily deprotonates to give salts of the anion [ON=C(CONH)2CO]−, which are often deeply colored .
- Methods of Application : Violuric acid can be used to prepare various colored salts . The specific procedures can vary depending on the salt being prepared, but generally involve reacting violuric acid with a suitable metal ion.
- Results or Outcomes : The resulting colored salts can be used for a variety of purposes, including as dyes or pigments .
Photometric Determination of Sodium in Blood Serum
- Summary of Application : Because of the characteristic and diverse colors that violuric acid forms with alkali metals, it has been used photometrically to determine the amount of sodium in blood serum .
- Methods of Application : A known quantity of violuric acid is added to a blood serum sample, and the change in color is measured photometrically . The intensity of the color change can be used to determine the concentration of sodium in the sample.
- Results or Outcomes : This method can provide a quick and relatively simple way to measure sodium levels in blood serum, which can be useful in medical diagnostics .
Safety And Hazards
Violuric acid monohydrate is an irritant . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
6-hydroxy-5-nitroso-1H-pyrimidine-2,4-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.H2O/c8-2-1(7-11)3(9)6-4(10)5-2;/h(H3,5,6,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGCOHAQRQNJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Violuric acid monohydrate | |
CAS RN |
26351-19-9 | |
Record name | Violuric Acid Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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